N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is a synthetic organic compound characterized by its unique molecular structure This compound features a phenylene core substituted with dichloro and prop-2-en-1-yl groups, and two benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-1,2-phenylenediamine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Procedure: The 4,5-dichloro-1,2-phenylenediamine is reacted with benzoyl chloride under reflux conditions to form the dibenzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[4,5-Dichloro-1,2-phenylene]dibenzamide
- N,N’-[4,5-Dichloro-3-methyl-1,2-phenylene]dibenzamide
- N,N’-[4,5-Dichloro-3-ethyl-1,2-phenylene]dibenzamide
Uniqueness
N,N’-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
820246-28-4 |
---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(2-benzamido-4,5-dichloro-3-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-2-9-17-20(25)18(24)14-19(26-22(28)15-10-5-3-6-11-15)21(17)27-23(29)16-12-7-4-8-13-16/h2-8,10-14H,1,9H2,(H,26,28)(H,27,29) |
InChI Key |
YPCGQCRLVXQHEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1Cl)Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.